(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
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Description
“®-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine” is a complex organic compound. It belongs to the class of triazolopyridine . The compound is part of the development of purely organic materials showing multicolor fluorescent and phosphorescent behavior .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units has been developed, relying on metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines .Molecular Structure Analysis
The molecular structure of this compound is intricate. It comprises an extended polycyclic nitrogen-rich moiety, strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment having partial conformational freedom .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For instance, a copper-catalyzed benzylation reaction of triazolopyridine with N-tosylhydrazones forms a C(sp2)–C(sp3) bond through cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are unique. It exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .Mechanism of Action
Future Directions
properties
IUPAC Name |
(1R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h2-6H,9H2,1H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWYAIRHWCMQNP-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NN=C2N1C=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429242 |
Source
|
Record name | (R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217810-82-6 |
Source
|
Record name | (R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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